DC360
Description
DC360 is a synthetic diphenylacetylene-based retinoid analog designed as a fluorescent derivative of all-trans retinoic acid (ATRA), a vitamin A metabolite critical in cell differentiation, proliferation, and embryonic development . Unlike natural retinoids, this compound exhibits enhanced stability against isomerization and oxidation, making it a candidate for studying retinoid-receptor-independent biological effects. Its primary application lies in preclinical research, particularly in genotoxicity assays using Chinese Hamster Ovary (CHO) cells, where it induces DNA damage without altering cell viability at concentrations of 10⁻⁶–10⁻⁵ M .
Key structural features of this compound include a hydrophobic diphenylacetylene backbone and a high log P value (measure of lipophilicity), which facilitates off-target interactions with DNA and proteins . This hydrophobicity distinguishes it from both natural retinoids and other synthetic analogs.
Properties
Molecular Formula |
C23H23NO2 |
|---|---|
Molecular Weight |
345.442 |
IUPAC Name |
4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid |
InChI |
InChI=1S/C23H23NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-16H,1-4H3,(H,25,26) |
InChI Key |
HXWVRWZLWIKKOS-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C#CC2=CC3=C(N(C(C)C)C=CC3(C)C)C=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC360; DC 360; DC-360 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insights and Limitations
- Receptor-Independent Pathways : this compound’s ability to cause DNA damage without receptor binding (as seen in DC324) implies mechanisms such as direct DNA intercalation or oxidative stress .
- Concentration Dependence: Genotoxicity escalates at higher concentrations, highlighting the need for dose optimization in therapeutic applications.
- Comparative Weakness: Unlike EC23, this compound lacks enhanced receptor-mediated activity, limiting its utility in differentiation therapy but broadening its research applications in studying non-canonical retinoid effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
